molecular formula C16H18F3NO4 B2489962 N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1428371-33-8

N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2489962
CAS No.: 1428371-33-8
M. Wt: 345.318
InChI Key: UTKZPUPAQJCMHO-UHFFFAOYSA-N
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Description

“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a synthetic organic compound that belongs to the class of benzodioxine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include oxan-4-yl derivatives, trifluoroethyl amines, and benzodioxine carboxylic acids. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the trifluoroethyl group.

    Cyclization: reactions to form the benzodioxine ring.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would depend on its specific interactions with molecular targets. This might involve:

    Binding to receptors: Interaction with specific receptors in biological systems.

    Enzyme inhibition: Inhibiting the activity of certain enzymes.

    Pathway modulation: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxine derivatives: Compounds with similar benzodioxine structures.

    Trifluoroethyl amides: Compounds containing the trifluoroethyl amide group.

Uniqueness

“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)10-20(11-5-7-22-8-6-11)15(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKZPUPAQJCMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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